MK-1421 vs. MK-4256: Superior Cardiovascular Safety Margin
MK-1421 demonstrates a dramatically improved cardiovascular safety profile compared to its predecessor, MK-4256. While both compounds are potent SSTR3 antagonists, MK-4256 caused dose-dependent QTc prolongation in conscious dogs, leading to its development discontinuation [1]. MK-1421, at a plasma Cmax of 5.8 μM, produced no significant changes in any electrophysiologic parameters, including QTc interval, in telemetrized cardiovascular dogs [2].
| Evidence Dimension | hERG Channel Blockade (Functional Patch Clamp) |
|---|---|
| Target Compound Data | IC50 = 27 μM |
| Comparator Or Baseline | MK-4256: IC50 = 3.4 μM |
| Quantified Difference | ~8-fold weaker hERG inhibition |
| Conditions | Functional patch clamp assay (PatchXpress) and oral, telemetrized cardiovascular dog model (Cmax = 5.8 μM for MK-1421) |
Why This Matters
The significantly reduced hERG liability translates directly to a lack of QTc prolongation in vivo, a critical safety advantage for selecting MK-1421 over MK-4256 for any study involving cardiovascular monitoring or long-term dosing.
- [1] He S, Ye Z, Truong Q, et al. Investigation of Cardiovascular Effects of Tetrahydro-β-carboline sstr3 antagonists. ACS Med Chem Lett. 2014;5(7):748-753. View Source
- [2] Shah SK, He S, Guo L, et al. Discovery of MK-1421, a Potent, Selective sstr3 Antagonist, as a Development Candidate for Type 2 Diabetes. ACS Med Chem Lett. 2015;6(5):513-517. View Source
